2-Methylglutaric acid

Descripción general

Descripción

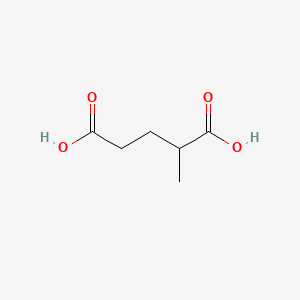

2-Methylglutaric acid: is an organic compound with the molecular formula C6H10O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) This compound is structurally related to glutaric acid, with a methyl group attached to the second carbon atomThis compound is a white to almost white crystalline powder and is used in various chemical and pharmaceutical research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methylglutaric acid can be synthesized through several methods. One common method involves the reaction of 1,3-dibromobutane with potassium cyanide to form 2-methylglutaronitrile, which is then hydrolyzed to produce this compound. The reaction conditions typically involve heating the nitrile in the presence of a strong acid, such as hydrochloric acid, to facilitate the hydrolysis process .

Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of 2-methylglutaraldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure complete oxidation and high yield of the desired product .

Análisis De Reacciones Químicas

Heterogeneous OH Oxidation

2-Methylglutaric acid is used in studies of atmospheric aerosols to understand the impact of aerosol phase water on heterogeneous chemistry .

-

The reaction kinetics and products are measured upon heterogeneous OH oxidation over a range of relative humidity (RH) .

-

The same reaction products form at all measured RH levels, suggesting aerosol phase water does not significantly alter reaction mechanisms .

-

The effective OH uptake coefficient decreases with decreasing RH below 72%, likely due to slower diffusion of reactants within viscous droplets at low humidity .

Environmental Chemistry

This compound is found in tropospheric aerosols and can induce liquid-liquid phase separation in aqueous inorganic-organic droplets when mixed with inorganic salts .

Impact of Relative Humidity

The role of aerosol phase water on the heterogeneous chemistry of aqueous organic droplets consisting of this compound has been investigated . Studies show that the effective OH uptake coefficient decreases with decreasing relative humidity below 72% . This is likely due to the slower diffusion of reactants within the droplets, which become more viscous at lower humidity levels . The aerosol composition remains independent of relative humidity at a given reaction extent of the parent this compound, indicating that the aerosol phase water does not significantly alter the reaction mechanisms .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediates in Drug Synthesis

2-Methylglutaric acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural properties make it useful for creating various drug compounds, particularly those targeting metabolic disorders. The compound is involved in the synthesis of amino acids and other biologically active molecules, enhancing its relevance in medicinal chemistry .

Metabolic Disorders

Research indicates that this compound is significant in the study of certain metabolic disorders. It has been identified as a metabolite associated with conditions like 3-methylglutaconic aciduria and other organic acidemias. Understanding its role can aid in developing therapeutic strategies for managing these disorders .

Metabolic Studies

Biomarker for Metabolism

this compound is considered a biomarker for various metabolic pathways, particularly those involving branched-chain amino acids. Its presence and concentration can provide insights into metabolic health and disease states. Studies have shown that fluctuations in its levels can indicate metabolic dysfunctions, making it a valuable compound for clinical diagnostics .

Microbial Metabolism

This compound also arises from microbial metabolism, particularly from the degradation of isoprenoid alkaloids like pristane. Research into its biosynthesis has implications for understanding microbial interactions and biotransformations in environmental contexts .

Environmental Science

Secondary Organic Aerosol Formation

Recent studies have highlighted the role of this compound in atmospheric chemistry, specifically in the formation of secondary organic aerosols (SOAs). These aerosols are crucial for understanding climate change and air quality issues. The compound contributes to SOA formation through photochemical reactions, impacting atmospheric processes and health .

Data Table: Summary of Applications

Case Studies

Case Study 1: Metabolic Disorders

In patients with organic acidemias, elevated levels of this compound have been associated with specific enzymatic deficiencies. Monitoring these levels can help clinicians tailor dietary interventions and pharmacological treatments to manage symptoms effectively.

Case Study 2: Atmospheric Chemistry

Research conducted by Gao et al. (2004) demonstrated that this compound plays a significant role in the formation of secondary organic aerosols under varying atmospheric conditions. This finding underscores the importance of this compound in environmental health assessments and regulatory frameworks aimed at controlling air quality.

Mecanismo De Acción

The mechanism of action of 2-methylglutaric acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in the metabolism of dicarboxylic acids. The compound is metabolized through pathways that involve the conversion of acetate to hydroxymethylglutaryl coenzyme A, which is a key intermediate in the biosynthesis of cholesterol and other important biomolecules .

Comparación Con Compuestos Similares

Glutaric acid: Similar structure but lacks the methyl group on the second carbon atom.

3-Methylglutaric acid: The methyl group is attached to the third carbon atom instead of the second.

2,2-Dimethylglutaric acid: Contains two methyl groups attached to the second carbon atom.

3,3-Dimethylglutaric acid: Contains two methyl groups attached to the third carbon atom

Uniqueness: 2-Methylglutaric acid is unique due to the specific positioning of the methyl group on the second carbon atom, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in its metabolic pathways and interactions with enzymes compared to other similar compounds .

Actividad Biológica

2-Methylglutaric acid, also known as α-methylglutarate or 2-methylpentanedioic acid, is a methyl-branched fatty acid that plays a significant role in various biological processes. This compound is classified as an alpha,omega-dicarboxylic acid and is notable for its presence in microbial metabolism and its implications in human health and environmental chemistry.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 146.14 g/mol

- CAS Number : 18069-17-5

The structure of this compound includes two carboxyl groups (-COOH) and a methyl branch, which influences its biochemical interactions and metabolic pathways.

Sources of this compound

This compound can be derived from the microbial metabolism of various organic compounds, including pristane, an isoprenoid alkaloid. It is also found in significant concentrations in certain environmental samples, such as aerosols, where it can influence atmospheric chemistry .

Metabolic Pathways

Research indicates that this compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It has been identified as a significant metabolite in conditions such as organic acidurias, where its levels can indicate metabolic dysfunctions .

In a clinical study, urinary levels of this compound were found to be significantly elevated (4.14-fold) in cases of fetal growth restriction compared to controls, suggesting its potential role as a biomarker for metabolic disturbances during pregnancy .

Environmental Impact

This compound has been studied for its role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOAs). It participates in heterogeneous reactions involving hydroxyl radicals (OH), affecting the oxidation kinetics of organic aerosols. Studies have shown that the effective OH uptake coefficient decreases with lower relative humidity, indicating that aerosol viscosity plays a critical role in these reactions .

Clinical Relevance

- Fetal Growth Restriction : A study highlighted the elevated urinary levels of this compound in pregnant women experiencing fetal growth restriction. This finding suggests that monitoring this metabolite could aid in early detection and intervention strategies for at-risk pregnancies .

- Metabolic Disorders : In patients with metabolic disorders such as maple syrup urine disease (MSUD), alterations in levels of branched-chain amino acids (BCAAs) and their corresponding keto acids were observed alongside changes in this compound levels. This correlation indicates its potential utility as a biomarker for monitoring therapeutic efficacy .

Kinetic Studies

Recent studies have utilized advanced analytical techniques such as high-resolution mass spectrometry to investigate the reaction kinetics of this compound under varying humidity conditions. The results demonstrated that the aerosol phase water does not significantly alter reaction mechanisms but affects the diffusion rates within droplets, influencing overall chemical reactivity .

Summary of Key Findings

Propiedades

IUPAC Name |

2-methylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYCMVICBNBXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021632 | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

908 mg/mL | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-62-9, 18069-17-5 | |

| Record name | 2-Methylglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyleneglutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-METHYLGLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylglutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylglutaric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLGLUTARIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6769P7A6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methylglutaric acid?

A1: The molecular formula of this compound is C6H10O4, and its molecular weight is 146.14 g/mol. []

Q2: How can this compound be characterized structurally?

A2: Beyond its molecular formula and weight, this compound can be characterized using techniques like X-ray crystallography, which reveals its crystal structure and molecular packing. [] Additionally, infrared (IR) spectroscopy helps identify functional groups present in the molecule, while nuclear magnetic resonance (NMR) spectroscopy provides insights into its structure and connectivity.

Q3: Can this compound be used as a building block for polymers?

A3: Yes, this compound can be used to synthesize α,ω-dihydroxy terminated polyester oligomers. These oligomers are then used to create segmented polyurethanes with desirable properties like high elongation. [] This is particularly relevant as this compound is a readily available industrial byproduct.

Q4: Does the methyl group in this compound affect the properties of polymers it forms?

A4: Yes, the methyl side group in this compound disrupts crystallization in the soft domains of derived polyurethanes. This results in significantly higher ultimate elongation compared to analogous polyurethanes synthesized from adipic acid. []

Q5: Are there any specific morphological observations in aerosol studies involving this compound?

A5: Research shows that aerosol droplets containing this compound, along with other dicarboxylic acids, mixed with ammonium sulfate and water, can exhibit partially engulfed configurations during liquid-liquid phase separation. This is in contrast to the core-shell morphology observed in systems without dicarboxylic acids. []

Q6: Can this compound be synthesized from other naturally occurring compounds?

A6: Yes, this compound can be synthesized from (-)-myodesmone, a toxic furanoid sesquiterpene ketone found in certain varieties of Myoporum deserti and M. acuminatum plants. []

Q7: What is the role of this compound in the degradation of sodium acrylate oligomers?

A7: Arthrobacter sp. strain NO-18, a bacterium capable of degrading sodium acrylate oligomers, utilizes this compound as a metabolic intermediate during the breakdown process. This suggests a role for this compound in the microbial assimilation of acrylic units. []

Q8: Is this compound found in environmental samples?

A8: Yes, this compound has been identified in Neogene sediment samples from the Shinjo basin in Japan. Notably, it was found as a racemic mixture, suggesting a geological origin rather than a biological source. []

Q9: Can bacteria degrade this compound?

A9: Yes, Nocardia cyriacigeorgica, a bacterium isolated from oil-polluted sand, can utilize this compound as a metabolite during the degradation of pristane, a branched-chain alkane found in crude oil. []

Q10: Is this compound involved in any biological processes?

A10: Research indicates that this compound is a potential biomarker for nephropathogenic infectious bronchitis virus (NIBV) infection in chickens. Its levels were significantly altered in the bursa of Fabricius of infected chickens, suggesting a potential role in the host's metabolic response to the virus. []

Q11: Does this compound play a role in plant metabolism?

A11: Studies on Lycium barbarum L. (wolfberry) revealed that this compound is among the metabolites that increase with increasing nitrogen application. This suggests a potential involvement in the plant's nitrogen metabolism and response to nitrogen availability. []

Q12: Can this compound be used to understand biological processes in marine organisms?

A12: Research comparing a thermotolerant strain of Apostichopus japonicus (sea cucumber) with a common strain found significant differences in the gut microbiome and metabolome under high summer temperatures. Notably, this compound was identified as a potential metabolic marker for differentiating the thermotolerant strain, suggesting its potential role in thermal adaptation and stress response in this species. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.